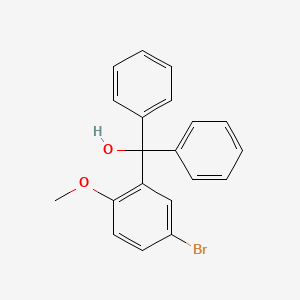

5-Bromo-2-methoxytriphenylmethanol

説明

5-Bromo-2-methoxytriphenylmethanol is a brominated triphenylmethanol derivative featuring a methoxy group at the 2-position and a bromine atom at the 5-position on one of its aromatic rings. Triphenylmethanol derivatives are widely studied for their applications in organic synthesis, catalysis, and materials science due to their steric bulk and tunable electronic properties .

特性

CAS番号 |

94622-89-6 |

|---|---|

分子式 |

C20H17BrO2 |

分子量 |

369.3 g/mol |

IUPAC名 |

(5-bromo-2-methoxyphenyl)-diphenylmethanol |

InChI |

InChI=1S/C20H17BrO2/c1-23-19-13-12-17(21)14-18(19)20(22,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,22H,1H3 |

InChIキー |

ZAAFSUAFYVKKBX-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxytriphenylmethanol typically involves the bromination of 2-methoxytriphenylmethanol. This can be achieved by reacting 2-methoxytriphenylmethanol with bromine in the presence of a catalyst such as iron powder . The reaction conditions usually involve moderate temperatures and controlled addition of bromine to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 5-Bromo-2-methoxytriphenylmethanol can be scaled up by optimizing the reaction conditions and using efficient purification techniques. The process involves multiple steps, including bromination, purification, and crystallization to obtain the final product with high purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

化学反応の分析

4. 科学研究への応用

5-ブロモ-2-メトキシトリフェニルメタノールは、次のような様々な科学研究への応用があります。

化学: 有機合成におけるビルディングブロックとして、様々な化学反応における試薬として使用されます。

生物学: 潜在的な生物活性と生体分子との相互作用について調査されています。

医学: 潜在的な治療的特性と薬物開発のための前駆体として探求されています。

産業: 特殊化学品や材料の生産に使用されています.

科学的研究の応用

5-Bromo-2-methoxytriphenylmethanol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

5-ブロモ-2-メトキシトリフェニルメタノールの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、臭素原子の存在により求電子剤として作用し、求核剤に対して反応性となります。メトキシ基は、化合物の反応性や他の分子との相互作用にも影響を与える可能性があります。 正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-2-methoxytriphenylmethanol with structurally analogous brominated aromatic alcohols and heterocycles from the provided evidence. Key parameters include molecular weight, functional groups, and synthesis strategies.

Key Findings:

Molecular Complexity: The triphenylmethanol core of 5-Bromo-2-methoxytriphenylmethanol confers significantly higher molecular weight (377.26 g/mol) compared to simpler brominated heterocycles like 5-Bromo-2-thiophenemethanol (193.06 g/mol) . This suggests lower solubility in polar solvents and increased steric hindrance during reactions.

Functional Group Interactions: The methoxy group in 5-Bromo-2-methoxytriphenylmethanol is electron-donating, contrasting with the electron-withdrawing thiophene ring in 5-Bromo-2-thiophenemethanol. This difference may influence acidity of the hydroxyl group and reactivity in nucleophilic substitutions .

Synthetic Approaches: Bromination methods using N-bromosuccinimide (NBS) and radical initiators (e.g., AIBN), as described for 5-Bromo-3-methyl-2(5H)-furanone , could be adapted for synthesizing the target compound. However, the triphenylmethanol skeleton may require tailored conditions to avoid over-bromination or ring degradation.

Thermal Stability: Heterocycles like 5-Bromo-3-methyl-2(5H)-furanone are prone to ring-opening under acidic conditions , whereas the aromatic triphenylmethanol framework is likely more thermally stable, enabling applications in high-temperature reactions.

Research Implications and Limitations

- Gaps in Evidence: Direct experimental data for 5-Bromo-2-methoxytriphenylmethanol (e.g., NMR, solubility, reactivity) are absent in the provided sources. Future studies should prioritize spectroscopic characterization and comparative reaction studies.

- Structural Analogues : Insights from simpler brominated compounds (e.g., thiophene and benzothiazole derivatives ) highlight the role of substituent positioning in modulating electronic and steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。